3-Hydroxy-4-methyl-1-propan-2-ylbicyclo[3.1.0]hex-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 3-Hydroxy-4-methyl-1-propan-2-ylbicyclo[3.1.0]hex-3-en-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized by the reaction of 4-methyl-1-propan-2-ylbicyclo[3.1.0]hex-3-en-2-one with suitable reagents . Industrial production methods often involve the extraction of umbellulone from natural sources, such as the essential oils of Umbellularia californica .
Analyse Chemischer Reaktionen
3-Hydroxy-4-methyl-1-propan-2-ylbicyclo[3.1.0]hex-3-en-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of umbellulone can lead to the formation of corresponding carboxylic acids .
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-4-methyl-1-propan-2-ylbicyclo[3.1.0]hex-3-en-2-one has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of various organic compounds . In biology and medicine, umbellulone exhibits antimicrobial activity and is studied for its potential therapeutic applications . It is also used in the industry for the production of fragrances and flavors due to its unique aroma .
Wirkmechanismus
The mechanism of action of 3-Hydroxy-4-methyl-1-propan-2-ylbicyclo[3.1.0]hex-3-en-2-one involves its interaction with molecular targets and pathways. Umbellulone is known to influence the trigeminovascular system, which is associated with headache induction . It is hypothesized to activate the TRPA1 receptor, leading to the release of neuropeptides and subsequent headache symptoms .
Vergleich Mit ähnlichen Verbindungen
3-Hydroxy-4-methyl-1-propan-2-ylbicyclo[3.1.0]hex-3-en-2
Eigenschaften
Molekularformel |
C10H14O2 |
---|---|
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
3-hydroxy-4-methyl-1-propan-2-ylbicyclo[3.1.0]hex-3-en-2-one |
InChI |
InChI=1S/C10H14O2/c1-5(2)10-4-7(10)6(3)8(11)9(10)12/h5,7,11H,4H2,1-3H3 |
InChI-Schlüssel |
BQLGTGPKWAIGFH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)C2(C1C2)C(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.